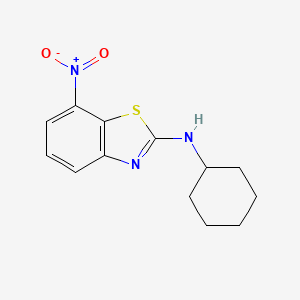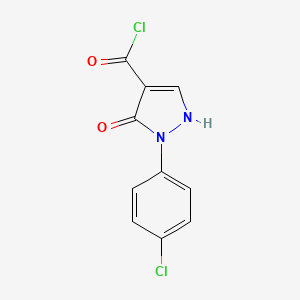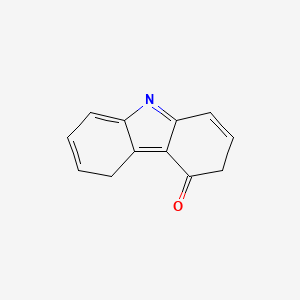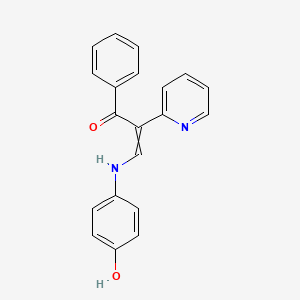![molecular formula C11H11ClO B14210219 [4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol CAS No. 830329-23-2](/img/structure/B14210219.png)
[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol is an organic compound with the molecular formula C11H11ClO It is a derivative of phenylmethanol, where the phenyl ring is substituted with a 3-chlorobut-1-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol typically involves the alkylation of phenylmethanol derivatives. One common method is the reaction of 4-bromophenylmethanol with 3-chlorobut-1-yne in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 4-(3-chlorobut-1-yn-1-yl)benzaldehyde or 4-(3-chlorobut-1-yn-1-yl)benzophenone.
Reduction: Formation of 4-(3-chlorobut-1-yn-1-yl)phenylethane or 4-(3-chlorobut-1-yn-1-yl)phenylethanol.
Substitution: Formation of 4-(3-aminobut-1-yn-1-yl)phenylmethanol or 4-(3-thiobut-1-yn-1-yl)phenylmethanol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a useful tool for probing biochemical pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease processes.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the synthesis of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of [4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, it may interact with cell surface receptors, modulating signal transduction and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [4-(3-Bromobut-1-yn-1-yl)phenyl]methanol
- [4-(3-Iodobut-1-yn-1-yl)phenyl]methanol
- [4-(3-Fluorobut-1-yn-1-yl)phenyl]methanol
Uniqueness
Compared to similar compounds, [4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties. The chlorine atom can participate in various substitution reactions, allowing for the introduction of different functional groups. This versatility makes the compound valuable in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
830329-23-2 |
|---|---|
Molekularformel |
C11H11ClO |
Molekulargewicht |
194.66 g/mol |
IUPAC-Name |
[4-(3-chlorobut-1-ynyl)phenyl]methanol |
InChI |
InChI=1S/C11H11ClO/c1-9(12)2-3-10-4-6-11(8-13)7-5-10/h4-7,9,13H,8H2,1H3 |
InChI-Schlüssel |
FDUJJWMOSLUSGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#CC1=CC=C(C=C1)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14210145.png)
![Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]-](/img/structure/B14210152.png)
![N-[2-(1H-Indol-3-yl)ethyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14210155.png)



![1-(2-Chlorophenyl)-3-[2-[(2-chlorophenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14210189.png)


![4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide](/img/structure/B14210206.png)
![3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14210211.png)

